
2-(2-furyl)-N-(2-furylmethyl)-4-(phenylsulfonyl)-1,3-oxazol-5-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2-(2-furyl)-N-(2-furylmethyl)-4-(phenylsulfonyl)-1,3-oxazol-5-amine” is a complex organic molecule. It contains several functional groups including a furyl group, an oxazole ring, a phenylsulfonyl group, and an amine group .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For instance, the furyl groups might be introduced through a reaction with furan or a furan derivative . The oxazole ring might be formed through a cyclization reaction . The phenylsulfonyl group could potentially be introduced through a reaction with a phenylsulfonyl chloride .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The furyl groups would likely contribute to aromaticity, while the oxazole ring would introduce heteroatoms (nitrogen and oxygen) into the structure .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the various functional groups present. For example, the amine group might undergo reactions typical of amines, such as protonation or alkylation . The oxazole ring might participate in reactions involving the nitrogen or oxygen atoms .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its structure and the functional groups present. For example, the presence of an amine group might make the compound basic, while the aromatic rings might contribute to its stability .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
- The synthesis of derivatives similar to "2-(2-furyl)-N-(2-furylmethyl)-4-(phenylsulfonyl)-1,3-oxazol-5-amine" involves the treatment of secondary amines with specific sulfonyl chlorides, followed by reactions with activated molecules to form targeted derivatives. These compounds have shown good enzyme inhibitory activity and potential as therapeutic agents due to their activity against various bacterial strains and low cytotoxicity towards mammalian cells (Hussain et al., 2017).
- General methodologies for the preparation of 1,3-oxazoles, including those with phenylsulfonyl groups, have been developed. These methods involve deprotonation, reaction with electrophiles, and nucleophilic displacement, providing a route for synthesizing disubstituted oxazoles (Williams & Fu, 2010).
Biological Activity and Therapeutic Potential
- Multifunctional amides derived from similar compounds have been synthesized, showing moderate enzyme inhibitory potentials and mild cytotoxicity. These findings suggest potential applications in developing new drugs for diseases like Alzheimer's, highlighting the importance of enzyme inhibition activity and chemoinformatic properties (Hassan et al., 2018).
- The synthesis of 9-aryl-, 9-arylsulfonyl-, and 9-benzyl-6-(2-furyl)purines demonstrated that certain derivatives exhibit antimycobacterial activity, indicating potential as antituberculosis drugs. These findings underscore the importance of specific substitutions on the compounds' activity and their therapeutic relevance (Bakkestuen et al., 2005).
Eigenschaften
IUPAC Name |
4-(benzenesulfonyl)-2-(furan-2-yl)-N-(furan-2-ylmethyl)-1,3-oxazol-5-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O5S/c21-26(22,14-7-2-1-3-8-14)18-17(19-12-13-6-4-10-23-13)25-16(20-18)15-9-5-11-24-15/h1-11,19H,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVUDBVVAYWAMLJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)C2=C(OC(=N2)C3=CC=CO3)NCC4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-furyl)-N-(2-furylmethyl)-4-(phenylsulfonyl)-1,3-oxazol-5-amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

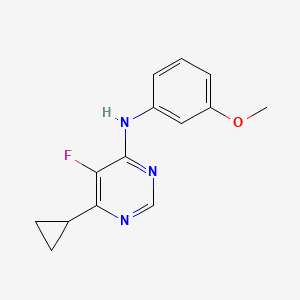
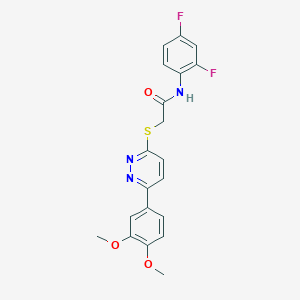

![8-(4-bromophenyl)-3-ethyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2647802.png)
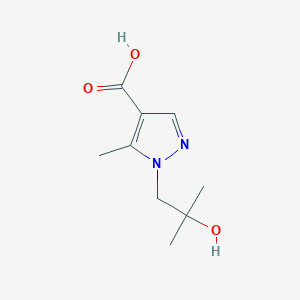
![N-{[4-(diethylamino)phenyl]methyl}-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B2647808.png)

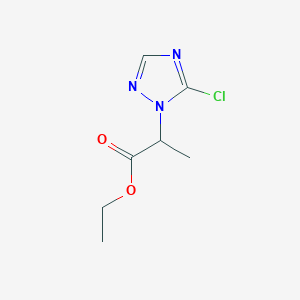
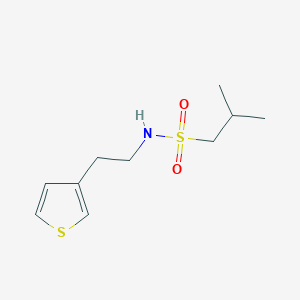
![N-[[3-(Methoxymethyl)phenyl]methyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2647814.png)
![ethyl 1-(5-{[(2,4-difluorophenyl)sulfonyl]amino}-2-pyridinyl)-3,5-dimethyl-1H-pyrazole-4-carboxylate](/img/structure/B2647816.png)
![4-{[(3-Methoxyphenyl)carbamoyl]methoxy}benzoic acid](/img/structure/B2647817.png)
![[2-(2-Methylpyrazol-3-yl)piperidin-1-yl]-(oxolan-3-yl)methanone](/img/structure/B2647818.png)
![3-[2-oxo-2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]ethyl]-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B2647820.png)